molecular formula C13H12FN B1439928 3-(3-Fluoro-4-methylphenyl)aniline CAS No. 1187386-07-7

3-(3-Fluoro-4-methylphenyl)aniline

Cat. No. B1439928
M. Wt: 201.24 g/mol
InChI Key: JFIPPNBURNZKRO-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methylphenyl)aniline is a chemical compound with the linear formula C13H12FN . It is used in various applications and is a reliable reference material that meets strict industry standards .


Synthesis Analysis

The synthesis of 3-(3-Fluoro-4-methylphenyl)aniline involves several steps. For instance, 4-Fluoro-3-methylaniline may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . Another example is the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) using 4-Fluoro-3-(trifluoromethyl)aniline .


Molecular Structure Analysis

The molecular structure of 3-(3-Fluoro-4-methylphenyl)aniline is determined by its linear formula C13H12FN . Theoretical structural analysis of similar compounds has been conducted using several DFT based methods .


Chemical Reactions Analysis

The chemical reactions involving 3-(3-Fluoro-4-methylphenyl)aniline are complex and varied. For example, 4-Fluoro-3-methylaniline may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases . Another example is the synthesis of well-defined rod-coil block copolymers of trifluoromethylated poly (phenylene oxide) using 4-Fluoro-3-(trifluoromethyl)aniline .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(3-Fluoro-4-methylphenyl)aniline include a molecular weight of 201.24 . Other properties such as density, boiling point, vapour pressure, and enthalpy of vaporization can be inferred from similar compounds .

Scientific Research Applications

  • Synthesis of Pyrrolopyrimidine Kinase Inhibitors : This compound can be used in the synthesis of pyrrolopyrimidine kinase inhibitors, which are a class of drugs that inhibit certain types of protein kinases. These inhibitors have potential applications in the treatment of various diseases, including cancer.

  • Production of Dye-Sensitized Solar Cells and Organic Light-Emitting Diodes (OLEDs) : This compound can be used in the production of dye-sensitized solar cells and OLEDs. These devices have wide applications in renewable energy and display technologies.

  • Synthesis of Trifluoromethylated Poly (Phenylene Oxide) : This compound can be used in the synthesis of trifluoromethylated poly (phenylene oxide), a type of polymer with potential applications in various industries, including electronics and materials science.

  • Production of New Pharmaceuticals and Other Important Chemicals : This compound is being studied for its potential use in the production of new pharmaceuticals and other important chemicals.

  • Production of Aniline Derivatives : This compound can be used in the production of various aniline derivatives. These derivatives have a wide range of applications in the chemical industry, including the production of dyes, pharmaceuticals, and polymers.

  • Synthesis of Hydrochloride Salts : This compound can be used in the synthesis of hydrochloride salts. These salts have potential applications in various fields, including pharmaceuticals and materials science.

Safety And Hazards

Safety data sheets suggest that 3-(3-Fluoro-4-methylphenyl)aniline should be handled with care. It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-(3-fluoro-4-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-5-6-11(8-13(9)14)10-3-2-4-12(15)7-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIPPNBURNZKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=CC=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60674923
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluoro-4-methylphenyl)aniline

CAS RN

1187386-07-7
Record name 3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60674923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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